2-Chloroisonicotinaldehyde
Overview
Description
2-Chloroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H4ClNO and its molecular weight is 141.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Biological Evaluation : Advances in the chemistry of related compounds like 2-chloroquinoline-3-carbaldehyde have led to improved synthesis methods, biological evaluation, and synthetic applications, which could be relevant for 2-Chloroisonicotinaldehyde (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Biocatalysis in Pesticide and Medicine Synthesis : A strain of Rhodococcus erythropolis has been found to efficiently transform 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, a process which holds potential for the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Potential in COVID-19 Treatment : Chloroquine, which is structurally related to chlorinated compounds like this compound, has shown potential in treating COVID-19 based on previous antiviral research (Touret & de Lamballerie, 2020).
Catalysis in Nitrosamine Formation : Studies have shown that compounds like formaldehyde and chloral can catalyze the conversion of secondary amines to nitrosamines, which could be relevant for understanding the reactivity of this compound (Keeper & Roller, 1973).
Industrial Biocatalysis : A specific Pantoea sp. amidase shows promise as a biocatalyst for the industrial production of 2-chloronicotinic acid, highlighting potential applications in industry (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).
Environmental Applications : Photocatalytic degradation studies involving compounds like 2-chlorobiphenyl, which are structurally related to this compound, provide insights into the removal of such contaminants from water (Hong, Wang, & Bush, 1998).
Safety and Hazards
2-Chloroisonicotinaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this chemical .
Mechanism of Action
Target of Action
It is used as a biochemical reagent in life science related research .
Mode of Action
It is known to be used in the chemoenzymic synthesis of α-fluoro β-hydroxy carboxylic esters . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It is used as a reagent in the combinatorial synthesis of methylene sulfonamides and related compounds as potential kinase inhibitors , suggesting it may have an impact on kinase-related pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
As a biochemical reagent, it likely interacts with various enzymes, proteins, and other biomolecules in the context of life science research .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOSTQMFOYHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376645 | |
Record name | 2-Chloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101066-61-9 | |
Record name | 2-Chloroisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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